
(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone, also known as HPPPM, is a chemical compound that has been widely studied for its potential therapeutic applications. HPPPM is a small molecule that belongs to the class of aryl ketones and has been found to exhibit a range of biological activities.
作用機序
The mechanism of action of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways. (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression. Additionally, (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to modulate the activity of several transcription factors, including NF-κB and AP-1, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to have anti-viral activity against several viruses, including HIV-1 and hepatitis C virus.
実験室実験の利点と制限
(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its biological activities are well-characterized. However, (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has some limitations for lab experiments. It is a relatively complex molecule, and its synthesis requires several steps. Additionally, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone. One area of interest is the development of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone as a potential cancer therapy. Further studies are needed to determine the efficacy of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone in vivo and to identify the optimal dosing regimen. Another area of interest is the development of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone as an anti-inflammatory agent. Studies are needed to determine the mechanism of action of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone in inflammation and to identify potential therapeutic targets. Additionally, further studies are needed to explore the anti-viral activity of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone and to identify potential clinical applications.
合成法
The synthesis of (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone involves several steps, starting with the reaction of 4-bromophenol with 4-phenylpiperazine to form 4-(4-phenylpiperazin-1-yl)phenol. This intermediate is then reacted with 3-chloro-1,2-propanediol to form 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenol. Finally, the ketone group is introduced by reacting the intermediate with benzoyl chloride to form (4-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone.
科学的研究の応用
(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone has been shown to have anti-viral activity against several viruses, including HIV-1 and hepatitis C virus.
特性
IUPAC Name |
[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c29-24(19-27-15-17-28(18-16-27)23-9-5-2-6-10-23)20-31-25-13-11-22(12-14-25)26(30)21-7-3-1-4-8-21/h1-14,24,29H,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZPIUKCOKSXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile](/img/structure/B2906965.png)
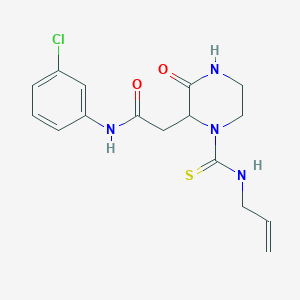
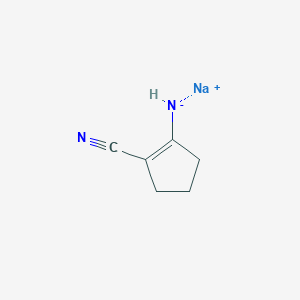
![tert-Butyl 6'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2906968.png)

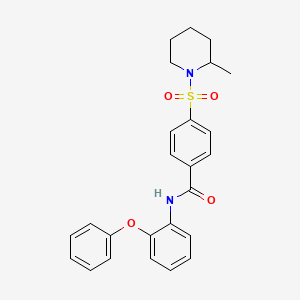

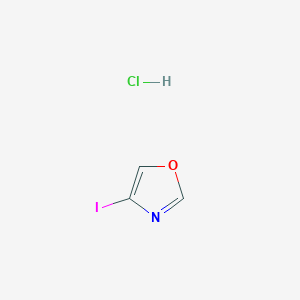

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea](/img/structure/B2906980.png)
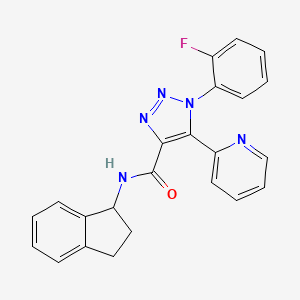
![2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2906985.png)
![N-(4-chloro-2-fluorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2906987.png)
![5-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1,3-thiazolane-2,4-dione](/img/structure/B2906988.png)